molecular formula C10H6FNO2 B12521101 5-Fluoroisoquinoline-4-carboxylic acid

5-Fluoroisoquinoline-4-carboxylic acid

Cat. No.: B12521101
M. Wt: 191.16 g/mol
InChI Key: QARIELSTAPUKJH-UHFFFAOYSA-N
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Description

5-Fluoroisoquinoline-4-carboxylic acid (CAS: 2982740-94-1) is a fluorinated heterocyclic compound with the molecular formula C₁₀H₆FNO₂ and a molecular weight of 191.16 g/mol . Its structure consists of an isoquinoline core substituted with a fluorine atom at position 5 and a carboxylic acid group at position 4 (Figure 1).

Properties

Molecular Formula

C10H6FNO2

Molecular Weight

191.16 g/mol

IUPAC Name

5-fluoroisoquinoline-4-carboxylic acid

InChI

InChI=1S/C10H6FNO2/c11-8-3-1-2-6-4-12-5-7(9(6)8)10(13)14/h1-5H,(H,13,14)

InChI Key

QARIELSTAPUKJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoroisoquinoline-4-carboxylic acid can be achieved through several methods. One common approach is the Pfitzinger reaction, which involves the condensation of isatin with ketones under acidic conditions . This method provides a simple and efficient route to obtain quinoline-4-carboxylic acid derivatives, including 5-Fluoroisoquinoline-4-carboxylic acid. The reaction typically involves the use of aqueous potassium hydroxide and ethanol, followed by acidification to obtain the desired product .

Industrial Production Methods

Industrial production of 5-Fluoroisoquinoline-4-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, such as quinoline-4-carboxylic acid, 5-hydroxyisoquinoline-4-carboxylic acid, and substituted quinoline compounds .

Mechanism of Action

The mechanism of action of 5-Fluoroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Key Properties:

  • Storage : Stable when sealed in dry conditions at room temperature.
  • Hazard Profile : Classified with GHS warnings (Signal Word: Warning) due to hazards including skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .
  • Precautionary Measures : Includes avoiding inhalation (P261), wearing protective equipment (P280), and specific first-aid protocols for exposure .
  • Data Gaps : Boiling point and detailed solubility data are currently unavailable .

Comparison with Structurally Similar Compounds

Structural Analogs: Fluorinated Isoquinoline and Quinoline Derivatives

The following table summarizes key structural analogs, focusing on fluorine and carboxylic acid substituent positions:

Compound Name CAS Number Molecular Formula Substituent Position Key Properties/Differences
5-Fluoroisoquinoline-4-carboxylic acid 2982740-94-1 C₁₀H₆FNO₂ 5-F, 4-COOH Baseline compound; no boiling point data .
7-Fluoroisoquinoline-4-carboxylic acid 1841081-40-0 C₁₀H₆FNO₂ 7-F, 4-COOH Structural similarity score: 0.96; fluorine position alters electronic properties .
6-Fluoroisoquinoline-4-carboxylic acid 2169007-97-8 C₁₀H₆FNO₂ 6-F, 4-COOH Similarity score: 0.96; positional isomer with potential differences in reactivity .
5-Fluoroquinoline-4-carboxylic acid 1219834-23-7 C₁₀H₆FNO₂ 5-F, 4-COOH (quinoline core) Quinoline core (nitrogen at position 1 vs. isoquinoline's position 2) affects π-stacking and biological interactions .
8-Fluoroisoquinoline-5-carboxylic acid 1368079-46-2 C₁₀H₆FNO₂ 8-F, 5-COOH Lower similarity (0.92); carboxyl group position impacts acidity and binding affinity .

Key Observations :

  • For example, 7-fluoro derivatives may exhibit stronger intermolecular interactions due to proximity to the carboxylic acid group .
  • Core Heterocycle Differences: Quinoline analogs (e.g., 5-Fluoroquinoline-4-carboxylic acid) differ in nitrogen placement, which alters electronic distribution and bioavailability. Isoquinoline derivatives generally exhibit higher planarity, affecting crystallinity .

Functional Analogs: Hydroxy and Phenyl-Substituted Derivatives

Compound Name CAS Number Molecular Formula Key Functional Groups Notes
5-Hydroxyisoquinoline-4-carboxylic acid 76344-95-1 C₁₀H₇NO₃ 5-OH, 4-COOH Hydroxyl group enhances solubility in polar solvents but reduces metabolic stability compared to fluoro analogs .
5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid 1267011-08-4 C₁₂H₈FNO₃ 3-F-phenyl, 2-OH, 4-COOH Fluorophenyl substitution introduces steric bulk, potentially improving target selectivity in medicinal chemistry .

Key Observations :

  • Solubility: Hydroxy-substituted analogs (e.g., 5-Hydroxyisoquinoline-4-carboxylic acid) demonstrate improved aqueous solubility due to hydrogen-bonding capacity .
  • Biological Activity: Fluorophenyl derivatives (e.g., 5-(3-Fluorophenyl)-...) may exhibit enhanced binding to hydrophobic enzyme pockets, a property less pronounced in unsubstituted isoquinoline analogs .

Research Implications and Data Gaps

  • Physicochemical Data: Limited data on boiling points, melting points, and solubility for many analogs hinder comparative pharmacokinetic studies.
  • Safety Profiles: While 5-Fluoroisoquinoline-4-carboxylic acid has documented hazards (H302, H315), analogous compounds like 2-Chloro-6-methylpyrimidine-4-carboxylic acid () show distinct SDS profiles, underscoring the need for compound-specific safety evaluations.
  • Applications: Fluorinated isoquinoline carboxylic acids are explored as intermediates in drug synthesis (e.g., kinase inhibitors), with positional isomers offering tunable reactivity for tailored applications .

Biological Activity

5-Fluoroisoquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

5-Fluoroisoquinoline-4-carboxylic acid is characterized by the presence of a fluorine atom at the 5-position of the isoquinoline ring and a carboxylic acid functional group at the 4-position. This structural configuration is crucial for its biological activity.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various derivatives of isoquinoline-4-carboxylic acids, including 5-fluoroisoquinoline-4-carboxylic acid. The antibacterial activity was assessed against several bacterial strains, including Staphylococcus aureus , Escherichia coli , and Bacillus subtilis .

Table 1: Antibacterial Activity of 5-Fluoroisoquinoline Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5-Fluoroisoquinoline-4-carboxylic acidS. aureus64 μg/mL
5-Fluoroisoquinoline-4-carboxylic acidE. coli128 μg/mL
Derivative A (2-Phenyl variant)S. aureus32 μg/mL
Derivative B (2-Phenyl variant)E. coli>256 μg/mL

The compound exhibited significant antibacterial activity against S. aureus with an MIC of 64 μg/mL , indicating its potential as an antibacterial agent. In contrast, it showed moderate activity against E. coli with an MIC of 128 μg/mL .

Cytotoxicity Studies

Cytotoxicity assessments were conducted using mouse macrophage cell lines (RAW 264.7). The results indicated that 5-fluoroisoquinoline-4-carboxylic acid and its derivatives displayed low cytotoxicity, with IC50 values comparable to standard antibiotics like ampicillin.

Table 2: Cytotoxicity Results

CompoundIC50 (μg/mL)
5-Fluoroisoquinoline-4-carboxylic acid98.2
Derivative A56.8
Ampicillin~100

These findings suggest that while the compound possesses antibacterial properties, it also maintains a favorable safety profile, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antibacterial properties, research has explored the anticancer potential of 5-fluoroisoquinoline derivatives. Certain derivatives have demonstrated selective inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.

The mechanism underlying the anticancer activity involves the inhibition of specific kinases associated with cancer progression. For instance, compounds structurally related to 5-fluoroisoquinoline have been shown to inhibit Aurora A kinase, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the therapeutic applications of isoquinoline derivatives:

  • Case Study on Antibacterial Activity : A study evaluated a series of isoquinoline derivatives against multi-drug resistant strains of bacteria, demonstrating that modifications at the nitrogen and carbon positions significantly enhanced antibacterial efficacy.
  • Case Study on Anticancer Activity : Another investigation focused on the ability of certain isoquinoline derivatives to induce apoptosis in MCF-7 breast cancer cells through cell cycle arrest at the G1 phase .

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